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Ottensinin

Cat. No.: B1262926
M. Wt: 300.4 g/mol
InChI Key: RYPAZIHFMJWVQR-XKGZKEIXSA-N
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Description

Ottensinin is a rearranged labdane diterpenoid natural product, originally isolated from plants of the Zingiber genus (e.g., Amomum maximum , Zingiber ottensii ) and featuring a unique 3-substituted γ-pyrone motif . Recent pharmacological screening has identified this compound as a highly potent and selective agonist of the KCNQ2 (Kv7.2) voltage-gated potassium channel, a key regulator of neuronal excitability . It exhibits comparable potency to the former anti-epileptic drug retigabine, making it a promising lead compound for the development of next-generation treatments for epilepsy and other neurological disorders associated with neuronal hyperexcitability . By targeting KCNQ2, this compound helps to stabilize the resting membrane potential and reduce neuronal firing, providing a specific mechanism of action for research into seizure pathologies . Its novel structure and significant biological activity also make it a valuable candidate for structure-activity relationship (SAR) studies and medicinal chemistry optimization programs aimed at improving drug-like properties and overcoming the limitations of previous KCNQ-targeted therapies . This product is supplied for research purposes only. WARNING: This product is for research use only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H28O2 B1262926 Ottensinin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H28O2

Molecular Weight

300.4 g/mol

IUPAC Name

3-[[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]methyl]pyran-4-one

InChI

InChI=1S/C20H28O2/c1-14-6-7-18-19(2,3)9-5-10-20(18,4)16(14)12-15-13-22-11-8-17(15)21/h8,11,13,16,18H,1,5-7,9-10,12H2,2-4H3/t16-,18-,20+/m0/s1

InChI Key

RYPAZIHFMJWVQR-XKGZKEIXSA-N

Isomeric SMILES

C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2CC3=COC=CC3=O)(C)C

Canonical SMILES

CC1(CCCC2(C1CCC(=C)C2CC3=COC=CC3=O)C)C

Synonyms

ottensinin

Origin of Product

United States

Natural Occurrence and Isolation Methodologies of Ottensinin

Phytochemical Investigations of Amomum maximum as a Source of Ottensinin

Amomum maximum, a plant within the ginger family, has been a subject of phytochemical research, leading to the identification of various secondary metabolites, including the labdane (B1241275) diterpenoid this compound. Scientific inquiries into this species have elucidated the presence of this compound, primarily within its root system.

Advanced Isolation Procedures from Specific Plant Anatomical Parts

The isolation of this compound from the roots of A. maximum involves a multi-step process commencing with the extraction of the plant material. The powdered roots are typically subjected to solvent extraction, often utilizing organic solvents to create a crude extract. This initial extract contains a complex mixture of compounds from which this compound must be separated.

Subsequent purification is achieved through various chromatographic techniques. Column chromatography is a fundamental step, employing stationary phases like silica (B1680970) gel or alumina. The separation is optimized by using a gradient of solvents with increasing polarity, which allows for the differential elution of compounds based on their affinity for the stationary phase. Fractions are collected and monitored, often by thin-layer chromatography (TLC), to identify those containing the target compound. The fractions rich in this compound are then combined for further purification, which may involve repeated chromatographic steps or crystallization to yield the pure compound.

Optimized Extraction and Chromatographic Fractionation Techniques for this compound Enrichment

To enhance the yield and purity of this compound from A. maximum, extraction and chromatographic methods are carefully optimized. The choice of solvent for the initial extraction is critical; solvents are selected based on their ability to efficiently solubilize diterpenoids while minimizing the co-extraction of undesirable compounds.

For chromatographic fractionation, the selection of both the stationary and mobile phases is paramount. Silica gel is a commonly used adsorbent due to its efficacy in separating compounds of varying polarities. The mobile phase, typically a mixture of a nonpolar solvent (like hexane) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane), is systematically varied. By gradually increasing the proportion of the polar solvent, a polarity gradient is created, which facilitates the separation of the complex mixture. This systematic approach allows for the targeted enrichment of fractions containing this compound. Further refinement can be achieved using techniques such as preparative high-performance liquid chromatography (HPLC), which offers higher resolution and purity.

Phytochemical Investigations of Zingiber ottensii Leading to this compound Discovery

Zingiber ottensii, another member of the Zingiberaceae family, is historically significant as the plant from which this compound was first isolated in 2006. Initial structural analysis incorrectly identified it with a γ-lactone ring. However, subsequent research in 2008, involving synthesis and X-ray diffraction, conclusively revised its structure to contain a unique γ-pyrone moiety. The name "this compound" was then formally assigned to this rearranged labdane diterpene.

Advanced Isolation Procedures from Specific Plant Anatomical Parts

The primary source of this compound in Zingiber ottensii is the rhizome. The isolation process from dried and powdered rhizomes begins with an exhaustive extraction, commonly with ethanol (B145695) at room temperature. The resulting crude ethanolic extract is then concentrated under reduced pressure.

To isolate this compound from the complex mixture of compounds in the crude extract, a systematic fractionation and purification protocol is employed. This typically involves liquid-liquid partitioning, where the extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane and chloroform. This step separates compounds based on their differential solubility. The fraction containing this compound is then subjected to advanced chromatographic techniques. Column chromatography over Sephadex LH-20 is one such method, followed by further purification using preparative HPLC to yield pure this compound.

Optimized Extraction and Chromatographic Fractionation Techniques for this compound Enrichment

Optimization of the extraction process from Z. ottensii rhizomes is crucial for maximizing the yield of this compound. The use of ethanol as the extraction solvent is a common and effective choice. The subsequent partitioning steps are designed to selectively enrich the fraction containing diterpenoids like this compound.

For chromatographic enrichment, a combination of techniques is often employed to achieve high purity. Column chromatography is a key step, and the choice of adsorbent and solvent system is tailored to the properties of labdane diterpenes. For instance, a typical solvent system for column chromatography might involve a gradient of hexane (B92381) and ethyl acetate. The fractions are carefully monitored, and those showing the presence of this compound are pooled. For final purification, preparative HPLC is the method of choice due to its high resolving power, allowing for the isolation of this compound from other closely related compounds.

Comparative Analysis of this compound Isolation Strategies Across Zingiberaceae Species

The isolation of this compound and other labdane diterpenoids from various species within the Zingiberaceae family, such as Amomum maximum and Zingiber ottensii, relies on a conserved set of phytochemical techniques. However, the specific application and optimization of these methods can vary depending on the plant matrix and the concentration of the target compound.

A common starting point for the isolation of these compounds is solvent extraction of the rhizomes or roots, typically using organic solvents like ethanol or by partitioning with solvents such as chloroform. This is followed by a series of chromatographic separations to purify the desired diterpenoid.

Below is a comparative overview of the general strategies:

TechniqueAmomum maximum (Roots)Zingiber ottensii (Rhizomes)General Zingiberaceae
Initial Extraction Solvent extraction with organic solvents.Maceration with ethanol.Solvent extraction at room temperature or under reflux.
Fractionation Liquid-liquid partitioning.Liquid-liquid partitioning (e.g., with n-hexane, chloroform).Liquid-liquid partitioning.
Chromatography Column chromatography (Silica gel, Alumina).Column chromatography (Sephadex LH-20), Preparative HPLC.Column chromatography, Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC).

While the fundamental principles of extraction and chromatography are consistent, the optimization of solvent systems, choice of chromatographic media, and the sequence of purification steps are adapted to the specific phytochemical profile of each species to efficiently isolate this compound. The presence of different co-occurring secondary metabolites in each plant necessitates a tailored approach to achieve optimal separation and yield.

Advanced Structural Elucidation and Stereochemical Characterization of Ottensinin

Historical Context and Methodological Advancements in Ottensinin Structure Revision

The initial reported structure of this compound, a C20H28O2 diterpenoid, was assigned as an α-ylidenebutenolide (structure 1) based on comprehensive spectroscopic studies in 2006 acs.org. However, subsequent research led to a significant revision of this proposed structure to an unprecedented γ-pyrone (structure 2), featuring a rearranged labdane (B1241275) skeleton acs.orgnih.gov. This revision highlighted the crucial role of rigorous data interpretation and the continuous advancement of analytical methodologies in natural product chemistry.

Re-evaluation of Initial Nuclear Magnetic Resonance Data Leading to Structural Correction

A pivotal step in the structural correction of this compound involved the meticulous re-evaluation of its nuclear magnetic resonance (NMR) data acs.orgnih.gov. Researchers observed a notable discrepancy in both the ¹H and ¹³C chemical shifts, particularly within the C11-16 region, when comparing the originally proposed α-ylidenebutenolide structure (1) with the experimental data acs.org. This significant departure indicated that the initial assignment was incorrect. Conversely, the NMR data corresponding to the γ-pyrone ring of the revised structure (2) demonstrated consistency with the C12-16 fragment of this compound, providing strong evidence for the corrected assignment acs.org. This re-analysis underscored the importance of detailed NMR interpretation in resolving structural ambiguities.

Definitive Structural Confirmation through X-ray Diffraction Analysis

The definitive structural confirmation of this compound as the γ-pyrone (structure 2) was achieved through its total synthesis from (+)-sclareolide, followed by validation using X-ray diffraction analysis of the synthetic sample acs.orgnih.govfigshare.com. X-ray crystallography is a powerful technique that provides unambiguous three-dimensional structural information, including bond lengths, bond angles, and relative and absolute stereochemistry icn2.cat. In the case of this compound, the X-ray diffraction data unequivocally proved the corrected γ-pyrone structure and established its absolute stereochemistry acs.org. This crystallographic evidence served as the conclusive proof for the revised structure, eliminating any remaining uncertainties.

Comprehensive Spectroscopic Methodologies for this compound Structure Determination

The comprehensive structural elucidation of this compound relied on a suite of advanced spectroscopic techniques, each providing complementary information crucial for piecing together the molecular architecture.

Application of One-Dimensional and Two-Dimensional Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of organic structure elucidation, providing detailed insights into the connectivity and environment of atoms within a molecule emerypharma.com. For this compound, both one-dimensional (1D) and two-dimensional (2D) NMR experiments were extensively utilized.

One-Dimensional NMR (¹H and ¹³C NMR): ¹H NMR spectra provide information on the number of non-equivalent protons, their chemical environments (chemical shifts), and their coupling relationships (multiplicity and coupling constants), which reveal adjacent protons emerypharma.com. ¹³C NMR spectra provide information on the carbon skeleton, indicating the number of non-equivalent carbon atoms and their hybridization states researchgate.net. The re-evaluation of these 1D NMR data was critical in identifying the inconsistencies with the initially proposed structure acs.orgnih.gov.

Two-Dimensional NMR (e.g., COSY, HSQC, HMBC): 2D NMR techniques provide correlations between different nuclei, allowing for the establishment of through-bond and through-space connectivities emerypharma.comcam.ac.uk.

Correlation Spectroscopy (COSY): Reveals correlations between spin-coupled protons, helping to map out proton networks emerypharma.comcam.ac.uk.

Heteronuclear Single Quantum Coherence (HSQC): Correlates protons with the carbons directly attached to them, aiding in assigning protonated carbons researchgate.netcam.ac.uk.

While specific NMR data tables for this compound are typically found in the supplementary information of research articles, the detailed analysis of such data was fundamental to both the initial structural assignment and its subsequent revision.

Atom No.δH (ppm) (Multiplicity, J Hz)δC (ppm)COSY CorrelationsHMBC Correlations
C-1-XX.X-C-X, C-Y
C-2X.XX (d, J=X.X)XX.XH-3C-1, C-4
C-3X.XX (m)XX.XH-2, H-4C-5
...............
C-16X.XX (s)XX.X-C-15, C-17

High-Resolution Mass Spectrometry and Elucidation of Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) plays a crucial role in determining the elemental composition of a compound by providing highly accurate mass-to-charge (m/z) ratios of molecular and fragment ions mdpi.comresearchgate.net. In the initial structural studies of this compound, HRMS was employed to establish its molecular formula (C20H28O2) acs.org.

Beyond molecular weight determination, tandem mass spectrometry (MS/MS) experiments allow for the elucidation of fragmentation pathways. By inducing fragmentation of the parent ion, characteristic fragment ions are generated, providing insights into the substructures present within the molecule mdpi.commiamioh.eduxmu.edu.cnusp.br. Analyzing these fragmentation patterns helps in confirming proposed structures and identifying unknown compounds. While the specific fragmentation pathways for this compound were not detailed in the provided search results, the general application of HRMS for this purpose is a standard practice in structural elucidation mdpi.comresearchgate.netxmu.edu.cn.

m/z (Observed)m/z (Calculated)Elemental CompositionProposed FragmentNeutral Loss
[M+H]+XXX.XXXXC20H29O2Parent Ion-
XXX.XXXXYYY.YYYYC15H21OFragment AC5H8O
ZZZ.ZZZZAAA.AAAAC10H15Fragment BC10H14O2
...............

Utilization of Infrared and Ultraviolet-Visible Spectroscopy in Structural Characterization

Infrared (IR) Spectroscopy Infrared spectroscopy is a valuable tool for identifying key functional groups within a molecule based on their characteristic vibrational frequencies. For this compound, the IR spectrum has provided direct evidence for the presence of specific functional moieties. Analysis of the IR spectrum revealed absorption bands indicative of a ketone group at 1710 cm⁻¹ and γ-pyrone functionalities at 1657 cm⁻¹ and 1621 cm⁻¹ fishersci.ca. These distinctive absorption patterns are crucial for confirming the presence of these structural elements, which are central to this compound's revised γ-pyrone structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy Ultraviolet-Visible (UV-Vis) spectroscopy is employed to detect chromophores and conjugated systems within a molecule by measuring the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. While UV-Vis spectroscopy is a standard technique for structural elucidation and can provide information about electronic transitions, specific detailed UV-Vis spectral data, such as maximum absorbance wavelengths (λmax), for this compound itself were not explicitly detailed in the provided research findings. However, the presence of a γ-pyrone system suggests that this compound would exhibit characteristic UV absorption due to its conjugated π-electron system.

Computational Approaches in this compound Structural Elucidation

Computational chemistry methods, particularly those based on quantum mechanics, offer powerful complementary tools for structural elucidation, conformational analysis, and spectroscopic prediction.

Biosynthetic Pathways and Mechanistic Considerations for Ottensinin

Elucidation of Labdane (B1241275) Diterpenoid Precursors in Ottensinin Biosynthesis

The biosynthesis of this compound is firmly rooted in the well-established labdane diterpenoid pathway. Research indicates that this compound itself is a known labdane diterpenoid, albeit one that has undergone significant rearrangement nih.govalfa-chemistry.com. Its ultimate biosynthetic origin can be traced back to labdadienyl pyrophosphate ((+)-CPP), a common precursor in diterpene biosynthesis nih.gov. This identification of labdadienyl pyrophosphate as a precursor underscores this compound's foundational connection to the broader class of labdane diterpenoids. Further supporting its labdane lineage, the synthesis of this compound has been achieved starting from (+)-sclareolide, a known derivative within the labdane family nih.govwikipedia.orgnih.gov.

Proposed Biogenetic Routes to the 16(13 → 12)-abeo-labdane Skeleton of this compound

A defining characteristic of this compound is its distinctive 16(13 → 12)-abeo-γ-pyrone motif, which signifies a significant skeletal rearrangement from a standard labdane framework nih.govalfa-chemistry.com. This rearranged labdane skeleton was initially considered unprecedented in natural products nih.govwikipedia.orgnih.gov. A plausible biogenetic pathway for this compound has been proposed, suggesting its formation from labdienedial nih.gov. This transformation is hypothesized to involve a series of key steps: an oxidation, followed by an epoxide rearrangement with a concomitant 1,2-formyl migration, and finally, a dehydrative cyclization nih.gov. These proposed steps collectively account for the formation of the unique 16(13 → 12)-abeo-labdane skeleton.

Investigation of Key Enzymatic Transformations and Molecular Rearrangement Mechanisms in this compound Formation

The proposed biogenetic route to this compound, particularly the epoxide rearrangement and 1,2-formyl migration, points to the involvement of specific enzymatic transformations and molecular rearrangement mechanisms. While specific enzymes directly responsible for each step in this compound biosynthesis are still under investigation, the general principles of enzyme-catalyzed rearrangements provide insight. Cationic epoxide rearrangements, for instance, typically require the presence of a Brønsted acid to protonate the epoxide, leading to C-O bond cleavage and the formation of a carbocation intermediate wikidata.org. The stabilization of this carbocation is crucial for the rearrangement to proceed wikidata.org. Molecular rearrangements in natural product biosynthesis often involve carbocation intermediates and migrations, such as 1,2-hydrogen or alkyl shifts, to achieve new skeletal arrangements libretexts.org. The complexity of this compound's structure suggests a series of precisely controlled enzymatic events are responsible for these intricate molecular reconfigurations.

Biosynthetic Relationship of this compound to Co-occurring Rearranged Diterpenoids (e.g., Maximumins B and C)

This compound does not exist in isolation; it co-occurs with other rearranged labdane-type diterpenoids, notably maximumins A-D, in plants such as Amomum maximum nih.gov. This co-occurrence highlights a close biosynthetic relationship. Significantly, maximumins A, B, and C share the same 16(13 → 12)-abeo-γ-pyrone motif found in this compound, leading to the hypothesis that this compound serves as a common biosynthetic intermediate for these compounds nih.govalfa-chemistry.comfishersci.ca. While sharing this core rearranged motif, maximumins B and C are distinguished from this compound by a distinctively modified B-ring alfa-chemistry.com. The biosynthesis of the maximumins is thought to proceed via cascade modifications involving diverse chemical events, diverging from this compound at later stages to yield their unique structures researchgate.net. This suggests a shared initial pathway leading to the common abeo-labdane skeleton, followed by differential enzymatic modifications that lead to the structural diversity observed among these co-occurring diterpenoids.

Chemical Synthesis and Derivatization Strategies for Ottensinin and Analogues

Design and Synthesis of this compound Analogues

The development of structural analogues of natural products like this compound is a crucial aspect of chemical biology and drug discovery. This process often involves rational design principles and the implementation of diverse synthetic strategies to generate chemical libraries.

Principles for Rational Design of Structural Analogues and Derivatives

Rational design in chemistry aims to create new compounds with desired properties by systematically modifying existing molecular scaffolds libretexts.org. For structural analogues of natural products such as this compound, this involves a deep understanding of the parent compound's core structure and the potential impact of modifications on its chemical and biological characteristics.

Key principles guiding the rational design of this compound analogues would likely include:

Targeted Modification of the Core Structure: Given this compound's unique 3-substituted γ-pyrone motif and rearranged labdane (B1241275) skeleton researchgate.netnih.gov, rational design could focus on altering these specific regions. This might involve introducing different substituents, modifying ring sizes, or altering the degree of saturation within these critical structural elements.

Exploration of Stereochemical Diversity: Natural products often possess specific stereochemistry crucial for their activity. Rational design could involve synthesizing stereoisomers or diastereo-analogues to investigate the role of three-dimensional arrangement on properties.

Bioisosteric Replacement: Replacing functional groups with bioisosteric equivalents (groups with similar physical or chemical properties) can lead to analogues with improved stability, solubility, or binding affinity while retaining the core activity profile.

Simplification or Elaboration of Peripheral Moieties: Analogues could be designed by simplifying complex peripheral structures to improve synthetic accessibility or by elaborating them to introduce new functionalities or enhance interactions with biological targets.

Structure-Activity Relationship (SAR) Guidance: Although specific SAR data for this compound analogues were not detailed in the search results, the general principle of rational design is to use any available SAR data to guide modifications, aiming to enhance potency, selectivity, or other desired properties libretexts.org.

Implementation of Divergent Synthetic Pathways for this compound-Related Chemical Libraries

Divergent synthesis is a powerful strategy for efficiently generating a diverse array of chemical compounds from a common precursor nih.gov. This approach is highly valuable for constructing chemical libraries, enabling the rapid exploration of chemical space around a lead compound like this compound. Diversity-oriented synthesis (DOS) is a related strategy that emphasizes skeletal diversity in molecule libraries nih.gov.

Key aspects of implementing divergent synthetic pathways for this compound-related chemical libraries include:

Common Precursor Strategy: Starting from a readily accessible intermediate, such as (+)-sclareolide, allows for the parallel or sequential generation of multiple analogues nih.govmdpi.com.

Strategic Introduction of Diversity: At various stages of the synthesis, different reagents, catalysts, or reaction conditions can be employed to introduce structural variations. The reported synthetic features of this compound, including Pd-catalyzed decarboxylative coupling, Ni-catalyzed C(sp2)–C(sp3) cross-electrophile coupling, and Baran decarboxylative ketone formation, represent powerful tools that could be adapted for divergent synthesis to create diverse analogues.

Modular Synthesis: Designing synthetic routes with modular steps allows for the interchangeability of building blocks, further enhancing the diversity of the generated library.

Controllable Reaction Conditions: Divergent synthesis often relies on controlling reaction conditions (e.g., ligands, metal catalysts, solvents, temperature, time, acids/bases) to steer the reaction towards different products from the same starting material. This "switchable synthesis" enables the selective formation of distinct molecular architectures.

By employing these principles and synthetic strategies, researchers can systematically explore the chemical space around this compound, leading to the discovery of novel compounds with potentially enhanced or altered properties.

Mechanistic Investigations of Ottensinin S Biological Interactions

Molecular and Cellular Mechanisms of KCNQ2 Channel Modulation by Ottensinin

The KCNQ2 channel, a crucial member of the voltage-gated potassium channel family, plays a pivotal role in regulating neuronal excitability. Its dysfunction is closely linked to neuronal excitatory disorders, making it a significant target for anti-epileptic drugs. wikipedia.orgmims.com

Characterization of Agonistic Activity Profile and Comparative Potency against KCNQ2

This compound has been characterized as an efficient and potent agonist of the KCNQ2 channel. Comparative studies evaluating its activation effects against KCNQ2 demonstrated that this compound (referred to as compound 3 in some studies) possesses the ability to activate KCNQ2 more strongly than retigabine (B32265) (RTG), a known anti-epileptic drug. Specifically, the ratio of drug-induced current to control current (Idrug/Icontrol) for this compound was measured at 1.77 ± 0.07, surpassing that of RTG, which was 1.44 ± 0.13. wikipedia.orgmims.com

Further analysis of the dose-effect relationship revealed that this compound activates the KCNQ2 channel in a dose-dependent manner. Its median effective concentration (EC50) was determined to be 6.30 ± 2.55 μM, a potency comparable to that of retigabine, which has an EC50 of 3.52 ± 1.27 μM. wikipedia.orgmims.com

Table 1: Comparative Agonistic Activity and Potency on KCNQ2 Channel

CompoundIdrug/IcontrolEC50 (μM)
This compound1.77 ± 0.07 wikipedia.orgmims.com6.30 ± 2.55 wikipedia.orgmims.com
Retigabine (RTG)1.44 ± 0.13 wikipedia.orgmims.com3.52 ± 1.27 wikipedia.orgmims.com

In-depth Investigation of this compound's Influence on KCNQ2 Channel Dynamics

To elucidate the mechanism by which this compound activates KCNQ2 channel activity, researchers investigated its influence on channel dynamics. Treatment with 10 μM this compound resulted in a shift in the half-activation voltage of KCNQ2. The half-activation voltage changed from -9.53 ± 1.91 mV (control) to -12.26 ± 3.23 mV after this compound treatment. wikipedia.orgmims.com

However, detailed analysis of the activation and deactivation constants of the KCNQ2 channel revealed no significant changes. The activation constant remained largely consistent (247.75 ± 35.03 before treatment vs. 237.56 ± 30.32 after treatment), as did the deactivation constant (12.81 ± 30.32 before treatment vs. 14.92 ± 0.18 after treatment). wikipedia.orgmims.com This suggests that this compound may not exert its activity by altering KCNQ2 channel dynamics in terms of activation and deactivation kinetics. The precise mechanism of its action remains an area of ongoing investigation. wikipedia.orgmims.com

Fundamental Basis for this compound's Potential as a Lead Compound for Novel Therapeutic Agents

The potent agonistic activity of this compound on the KCNQ2 channel, comparable to that of retigabine, positions it as a promising lead compound for the development of new anti-epileptic drugs. wikipedia.orgmims.comsigmaaldrich.com KCNQ2 is a well-established drug target for treating epilepsy and various other neurological disorders characterized by neuronal hyperexcitability. wikipedia.orgmims.comnih.gov The unique structural features of this compound, a rearranged labdane (B1241275) diterpenoid, combined with its significant pharmacological properties, underscore its potential for further development into a novel class of therapeutic agents. wikipedia.orgmims.com

Modulation of Nuclear Factor Kappa B (NF-κB) Signaling by this compound

Nuclear Factor Kappa B (NF-κB) is a critical transcription factor involved in regulating a wide array of genes, particularly those associated with immune and inflammatory responses. Its tight control is essential to prevent chronic inflammation and disease. utupub.fiucm.escaltech.edu

Exploration of this compound's Effects on Immune and Inflammatory Pathways at a Molecular Level

This compound, along with related compounds like Maximumins B and C, has demonstrated significant inhibitory effects against NF-κB. wikipedia.orgmims.com This inhibition is particularly relevant given NF-κB's central role as a promising target in modulating immune and inflammatory dysfunction. wikipedia.orgmims.comcaltech.edu NF-κB pathways are activated by various stimuli, including pathogens, damaged cells, and inflammatory cytokines, leading to the expression of pro-inflammatory mediators. caltech.edu The ability of this compound to inhibit NF-κB suggests its potential to intervene in these molecular cascades, thereby influencing the body's immune and inflammatory responses.

Understanding this compound's Role in Cellular Regulatory Dysfunction Associated with NF-κB Activity

NF-κB activity is implicated in various forms of cellular regulatory dysfunction. Dysregulated basal NF-κB activity can contribute to chronic inflammatory states, which are hallmarks of aging and numerous age-related degenerative diseases, including Alzheimer's, diabetes, and osteoporosis. ucm.es NF-κB also plays a crucial role in driving cellular senescence and can contribute to age-related pathologies. ucm.es

This compound's significant NF-κB inhibitory effect, with an IC50 value of 7.99 ± 1.77 μM, indicates its capacity to mitigate excessive or inappropriate NF-κB activation. By modulating NF-κB signaling, this compound could potentially play a role in addressing cellular regulatory dysfunctions linked to chronic inflammation and age-related conditions, offering a molecular basis for its therapeutic exploration in these areas.

Table 2: this compound's Inhibitory Effect on NF-κB Signaling

CompoundTargetIC50 (μM)
This compoundNF-κB7.99 ± 1.77

Mechanistic Insights into this compound's Inhibitory Effects on Alpha-Glucosidase

Alpha-glucosidase (EC 3.2.1.20) is a key enzyme located in the brush border of the small intestinal mucosa, responsible for breaking down complex carbohydrates into absorbable monosaccharides, primarily glucose. Inhibiting this enzyme is a recognized strategy for managing postprandial hyperglycemia, a hallmark of type 2 diabetes mellitus. nih.govrsc.org

Enzymatic Inhibition Kinetics and Elucidation of Mechanism of Action

This compound has been demonstrated to exhibit a significant inhibitory effect on alpha-glucosidase activity nih.gov. While specific detailed enzymatic inhibition kinetics (such as K_m, V_max, or K_i values) for this compound were not explicitly detailed in the available literature, the general mechanism of alpha-glucosidase inhibitors involves competitive or mixed-type inhibition, where the inhibitor binds to the enzyme and/or the enzyme-substrate complex, thereby delaying or preventing the hydrolysis of carbohydrates nih.govrsc.org. This action ultimately slows the absorption of glucose into the bloodstream nih.gov.

Computational Molecular Docking and Ligand-Protein Interaction Analysis, Identifying Key Binding Residues

Computational molecular docking studies have provided insights into how this compound interacts with alpha-glucosidase. Analysis revealed that this compound can firmly bind to the active sites of the enzyme nih.gov. In a specific study, this compound showed a docking score of -9 kcal/mol, indicating a strong binding affinity sciencescholar.us. The interactions primarily involve hydrophobic forces, including Pi-Pi stacked, alkyl, and Pi-alkyl interactions, with key amino acid residues within the alpha-glucosidase binding pocket. These residues include Tryptophan 59 (Trp59), Leucine 162 (Leu162), Tryptophan 58 (Trp58), Tyrosine 62 (Tyr62), Histidine 299 (His299), and Histidine 305 (His305) sciencescholar.us.

Table 1: this compound's Molecular Docking Interactions with Alpha-Glucosidase

Interaction TypeKey Binding ResiduesDocking Score (kcal/mol)
HydrophobicTrp59, Leu162, Trp58, Tyr62, His299, His305-9 sciencescholar.us

Biochemical Basis of this compound's Influence on Glucose Metabolism Pathways

The biochemical basis of this compound's influence on glucose metabolism pathways stems directly from its alpha-glucosidase inhibitory activity. By inhibiting alpha-glucosidase in the small intestine, this compound effectively delays the breakdown of complex carbohydrates into glucose nih.gov. This delay in carbohydrate digestion leads to a slower and more controlled absorption of glucose into the bloodstream, thereby mitigating the sharp rise in postprandial blood glucose levels nih.gov. This mechanism contributes to the management of hyperglycemia and is a recognized therapeutic approach for type 2 diabetes mellitus nih.gov.

Investigations into Other Reported Biological Activities and Their Underlying Mechanisms (e.g., Anti-neuroinflammatory activity)

Beyond its effects on glucose metabolism, this compound has demonstrated other significant biological activities, including anti-neuroinflammatory properties and KCNQ2 agonism.

Elucidation of Specific Molecular Targets and Affected Biochemical Pathways

This compound has been reported to exhibit significant anti-neuroinflammatory activity through its inhibitory effect on nuclear factor kappa B (NF-κB) rsc.orgresearchgate.net. NF-κB is a crucial transcription factor that plays a central role in regulating immune and inflammatory responses biocrick.comnih.gov. Its activation leads to the expression of various pro-inflammatory mediators, contributing to neuroinflammation observed in several neurological disorders biocrick.comnih.gov. By inhibiting NF-κB, this compound can potentially modulate the inflammatory cascade, thereby exerting its anti-neuroinflammatory effects rsc.org.

Furthermore, in-depth pharmacological screening has identified this compound as a potent KCNQ2 agonist rsc.orgrsc.org. The KCNQ2 channel is a vital member of the voltage-gated potassium channel family, which is intimately involved in regulating neuronal excitability rsc.org. Agonists of KCNQ2 channels, like this compound, can stabilize neuronal membranes by increasing potassium efflux, thereby reducing abnormal neuronal discharges. This mechanism positions this compound as a promising lead compound for the development of novel anti-epileptic drugs, with a potency comparable to that of retigabine, a known KCNQ2 activator rsc.orgrsc.org.

Ecological Roles and Chemical Ecology of Ottensinin

Hypothesized Functions of Ottensinin in Interspecies Chemical Communication and Defense MechanismsThe scientific literature does not contain any hypotheses or research concerning the potential functions of this compound in how plants communicate with other organisms or defend themselves against herbivores, pathogens, or competing plants.

Due to this lack of information, the creation of data tables and detailed research findings as requested is not feasible. The compound "this compound" is indexed in chemical databases, confirming its existence as a known chemical entity, but its biological and ecological context remains uninvestigated in the available scientific literature.

Future Directions and Advanced Research Perspectives on Ottensinin

Development of Novel and Sustainable Synthetic Methodologies for Enhanced Access to Ottensinin and Structurally Complex Analogues

The limited natural abundance of rearranged labdane (B1241275) diterpenoids like this compound underscores the critical need for efficient and sustainable synthetic methodologies to facilitate further biological and pharmacological studies nih.gov. Current synthetic approaches to (+)-Ottensinin have demonstrated conciseness and improvements, notably employing Ni-catalyzed C(sp2)–C(sp3) cross-electrophile coupling as a key step, with (+)-sclareolide serving as a starting material nih.govwikipedia.orgalfa-chemistry.complantaedb.complantaedb.comnih.gov. These advancements have laid a foundation for deeper biological investigations nih.govplantaedb.com.

In-depth Enzymatic and Genetic Elucidation of this compound's Biosynthetic Pathways

While a plausible biosynthetic pathway for this compound has been proposed, tracing its origin back to labdadienyl PP ((+)-CPP) and suggesting its role as a hypothetical precursor to other rearranged labdane diterpenoids like maximumins B and C, a comprehensive enzymatic and genetic understanding is still lacking nih.govalfa-chemistry.complantaedb.comnih.gov. Diterpenoids are generally synthesized through common routes involving a cascade of enzymes, including diterpene synthases and various "decoration" enzymes such as cytochrome P450 oxidases, glycosidases, and acyltransferases thegoodscentscompany.com.

Future research will leverage advanced molecular biology techniques, including genome sequencing of this compound-producing organisms (Zingiber ottensii, Amomum maximum), transcriptomics, and proteomics, to identify the specific genes and enzymes involved in its biosynthesis nih.govalfa-chemistry.complantaedb.comnih.govnih.govinvivochem.cn. This will involve gene cloning, heterologous expression in model organisms or microbial hosts, and enzymatic characterization to delineate each step of the pathway. Elucidating these pathways could enable the metabolic engineering of microorganisms for sustainable and scalable biotechnological production of this compound and its derivatives, offering an alternative to traditional extraction and chemical synthesis thegoodscentscompany.com.

Advanced Mechanistic Studies of this compound-Target Interactions Using Biophysical and Structural Biology Techniques

This compound has been identified as a potent KCNQ2 agonist, and its specific mechanism of action in modulating KCNQ2 channels is currently under investigation nih.govwikipedia.orgplantaedb.com. While initial findings suggest it may not alter KCNQ2 channel dynamics by significantly changing activation or deactivation constants, its precise mode of interaction remains to be fully characterized nih.govplantaedb.com. Furthermore, its inhibitory activity against NF-κB and α-glucosidase, with molecular docking data supporting direct binding to the latter, highlights its multi-target potential nih.govinvivochem.cn.

Advanced mechanistic studies will employ a suite of biophysical and structural biology techniques to precisely define this compound's interactions with its biological targets. This includes:

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): To determine the high-resolution three-dimensional structures of this compound in complex with KCNQ2 channels, NF-κB, α-glucosidase, or other identified targets. This will provide atomic-level insights into binding sites, conformational changes, and the molecular basis of its agonistic or inhibitory activities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For studying ligand-protein interactions in solution, including binding affinities, kinetics, and mapping interaction surfaces.

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC): To quantify binding kinetics (association and dissociation rates) and thermodynamics (enthalpy, entropy) of this compound-target interactions.

Electrophysiology and Calcium Imaging: To further characterize the functional consequences of KCNQ2 activation and delineate the precise ion channel modulation.

These studies are crucial for understanding how this compound exerts its biological effects and for guiding the rational design of more selective and potent analogues.

Comprehensive Exploration of Structure-Activity Relationships through Rational Design and High-Throughput Screening of this compound Derivatives

The ongoing structural optimization of this compound for antiepileptic drug development underscores the importance of comprehensive structure-activity relationship (SAR) studies nih.gov. SAR analysis aims to define how modifications to a molecule's chemical structure influence its biological activity and potency cannalib.euwikipedia.org.

Future research will involve a systematic and extensive exploration of this compound's SAR through:

Rational Design: Based on the insights gained from mechanistic and structural studies (Section 8.3), researchers will rationally design and synthesize this compound derivatives with targeted modifications to specific functional groups or structural motifs. The goal is to enhance potency, selectivity for specific targets (e.g., KCNQ2 subtypes), improve pharmacokinetic properties, and potentially reduce off-target effects.

Combinatorial Chemistry and High-Throughput Screening (HTS): Large libraries of this compound analogues will be synthesized using combinatorial chemistry approaches. These libraries will then be rapidly screened against relevant biological targets (e.g., KCNQ2, NF-κB, α-glucosidase) using automated high-throughput screening platforms. This systematic approach allows for the rapid identification of novel derivatives with improved pharmacological profiles.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Computational QSAR models will be developed to establish mathematical relationships between the physicochemical properties of this compound derivatives and their observed biological activities wikipedia.orgresearchgate.net. These models can predict the activity of new, unsynthesized compounds, thereby guiding the design process and reducing the need for extensive experimental synthesis and testing.

This integrated approach of rational design, combinatorial synthesis, HTS, and QSAR modeling will accelerate the discovery and development of superior this compound-based therapeutic agents.

Integration of Multi-Omics Technologies for a Holistic Understanding of this compound's Biological Impact and Ecological Functions

To gain a holistic understanding of this compound's biological impact within producing organisms and its broader ecological functions, the integration of multi-omics technologies is essential cmdm.tw134.76.19. Multi-omics approaches combine data from various molecular layers, such as genomics, transcriptomics, proteomics, and metabolomics, to provide a comprehensive view of biological systems cmdm.tw134.76.19.

Future research will utilize multi-omics strategies to:

Elucidate Biological Impact: By treating cells or model organisms with this compound and analyzing changes across different omics layers, researchers can identify affected genes, proteins, and metabolic pathways. This will reveal the complete spectrum of this compound's cellular effects, beyond its known targets, and uncover potential synergistic or antagonistic interactions within complex biological networks.

Decipher Ecological Roles: As a natural product, this compound likely plays a role in the producing plant's interactions with its environment, such as defense against herbivores or pathogens, or communication with other organisms mims.com. Multi-omics analysis of the plant under various environmental conditions, or in response to biological stressors, can reveal how this compound production is regulated and what ecological functions it serves. This could involve studying its role in plant-microbe interactions, allelopathy, or chemical defense.

Systems Biology Perspective: Integrating multi-omics data through computational systems biology approaches will enable the construction of predictive models that describe this compound's effects at a systems level. This holistic understanding is crucial for predicting its behavior in complex biological environments and for guiding its development as a sustainable and effective therapeutic or agrochemical agent.

This comprehensive multi-omics approach will provide unprecedented insights into this compound's intricate biological and ecological roles, paving the way for novel applications and a deeper appreciation of natural product chemistry.

Q & A

Q. How can researchers conduct a systematic literature review to identify gaps in Ottensinin’s pharmacological mechanisms?

Q. What experimental design considerations are critical for validating this compound’s cytotoxicity in vitro?

Methodological Answer: Adopt a factorial design with independent variables (e.g., this compound concentration: 0–100 μM) and dependent variables (cell viability via MTT assay). Include positive/negative controls (e.g., cisplatin for cytotoxicity, DMSO for solvent effects). Use at least three biological replicates per condition to account for intra-experimental variability. Optimize cell lines (e.g., HepG2 for hepatotoxicity) and exposure times (24–72 hours) based on prior pharmacokinetic data. Validate results with orthogonal assays (Annexin V/PI staining for apoptosis). Report raw data and statistical parameters (p-values, confidence intervals) in tabular format to enhance reproducibility .

Q. How should researchers address data variability in this compound’s bioavailability studies?

Methodological Answer: Implement cross-validation protocols using multiple analytical techniques (e.g., HPLC-MS for plasma concentration, LC-UV for tissue distribution). Standardize animal models (e.g., Sprague-Dawley rats) and fasting conditions to reduce biological noise. Apply pharmacokinetic models (non-compartmental analysis) to calculate AUC, Cmax, and t1/2. Disclose batch-specific purity data for this compound (≥95% by NMR) to rule out compound degradation. Use sensitivity analysis to identify outliers and exclude them with justification .

Advanced Research Questions

Q. How can researchers resolve contradictions between this compound’s reported antioxidant and pro-oxidant effects?

Methodological Answer: Conduct dose-response and time-course experiments to establish context-dependent effects. For example, low doses (1–10 μM) may activate Nrf2-mediated antioxidant pathways, while high doses (>50 μM) could induce ROS via mitochondrial disruption. Use redox-sensitive probes (DCFH-DA for ROS, GSH/GSSG assays) to quantify oxidative stress. Perform meta-analyses of existing data to identify confounding variables (e.g., cell type, assay methodology). Publish negative results to reduce publication bias .

Q. What strategies optimize this compound’s chromatographic quantification in complex biological matrices?

Methodological Answer: Refine HPLC parameters:

  • Mobile phase : Acetonitrile/0.1% formic acid (70:30 v/v) for improved peak symmetry.
  • Column : C18 (5 μm, 150 mm × 4.6 mm) with guard column to prevent matrix interference.
  • Detection : UV at 254 nm (λmax of this compound) or MRM transitions (m/z 385 → 203 for MS).
    Validate the method per ICH guidelines : linearity (R<sup>2</sup> >0.99), LOD/LOQ (≤0.1 ng/mL), recovery (85–115%). Compare with LC-MS/MS for cross-platform consistency .

Q. How can multi-omics approaches elucidate this compound’s polypharmacology?

Methodological Answer: Integrate transcriptomics (RNA-seq of treated vs. untreated cells), proteomics (TMT labeling for protein abundance), and metabolomics (untargeted LC-MS) datasets. Use bioinformatics pipelines (IPA, STRING) to identify enriched pathways (e.g., NF-κB, MAPK). Validate hub targets (e.g., AKT1, STAT3) with siRNA knockdown or CRISPR-Cas8. Apply systems pharmacology models to predict off-target effects and synergies with existing therapeutics .

Q. What ethical frameworks govern this compound’s preclinical testing in disease models?

Methodological Answer: Adhere to ARRIVE 2.0 guidelines for animal studies: justify sample sizes (power analysis), minimize suffering (e.g., humane endpoints), and disclose housing conditions (temperature, light cycles). Obtain IACUC approval for protocols involving xenograft models. For human cell lines, verify ethical sourcing (e.g., ATCC certifications). Include randomization and blinding in experimental workflows to mitigate bias .

Q. How can machine learning predict this compound’s drug-likeness and toxicity?

Methodological Answer: Train random forest models on datasets like ChEMBL or PubChem using descriptors (logP, molecular weight, topological polar surface area). Validate predictions with in vitro ADME assays (Caco-2 permeability, microsomal stability). Use SHAP values to interpret feature importance (e.g., hydroxyl groups correlating with hepatotoxicity). Cross-check with zebrafish embryo toxicity screens (LC50 <10 μM) for ecological relevance .

Data Presentation and Reproducibility

  • Tables : Include raw data (mean ± SD), statistical tests (ANOVA with post-hoc Tukey), and normalization methods.
  • Figures : Use vector graphics for dose-response curves; annotate significance levels (***p<0.001).
  • Supplementary Materials : Deposit NMR spectra, chromatograms, and code repositories (GitHub) under CC-BY licenses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.